molecular formula C24H24FN3S B3561600 4-(diphenylmethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide

4-(diphenylmethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B3561600
M. Wt: 405.5 g/mol
InChI Key: ZWCIAOSJKUXWNQ-UHFFFAOYSA-N
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Description

4-(diphenylmethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide is a chemical compound with a complex structure that includes a piperazine ring substituted with diphenylmethyl and 4-fluorophenyl groups

Preparation Methods

The synthesis of 4-(diphenylmethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the diphenylmethyl and 4-fluorophenyl groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-(diphenylmethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(diphenylmethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

    Medicine: Research may explore its potential therapeutic effects, such as its ability to modulate specific biological pathways or its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials, coatings, or other industrial applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 4-(diphenylmethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use. The exact molecular targets and pathways involved may vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(diphenylmethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:

    4-(diphenylmethyl)piperazine-1-carbothioamide: Lacks the 4-fluorophenyl group, which may result in different chemical and biological properties.

    N-(4-fluorophenyl)piperazine-1-carbothioamide: Lacks the diphenylmethyl group, which may also lead to different properties.

    4-(diphenylmethyl)-N-phenylpiperazine-1-carbothioamide: Similar structure but without the fluorine atom, which can influence its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

4-benzhydryl-N-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3S/c25-21-11-13-22(14-12-21)26-24(29)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCIAOSJKUXWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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